2-Iodothiobenzamide
Overview
Description
2-Iodothiobenzamide is an organic compound with the molecular formula C7H6INS It is a derivative of thiobenzamide, where an iodine atom is substituted at the second position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodothiobenzamide typically involves the iodination of thiobenzamide. One common method includes the reaction of thiobenzamide with iodine in the presence of an oxidizing agent such as hydrogen peroxide. The reaction is carried out in an appropriate solvent like acetic acid under controlled temperature conditions to ensure the selective iodination at the second position of the benzene ring.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance the efficiency and yield of the product.
Chemical Reactions Analysis
Types of Reactions: 2-Iodothiobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The thiobenzamide moiety can be oxidized to form sulfonamide derivatives.
Reduction Reactions: The compound can be reduced to form thiobenzylamine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include azido or cyano derivatives of thiobenzamide.
Oxidation Reactions: Products include sulfonamide derivatives.
Reduction Reactions: Products include thiobenzylamine derivatives.
Scientific Research Applications
2-Iodothiobenzamide has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of advanced materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 2-Iodothiobenzamide involves its interaction with specific molecular targets. The iodine atom in the compound enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects. The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
2-Bromothiobenzamide: Similar structure with a bromine atom instead of iodine.
2-Chlorothiobenzamide: Similar structure with a chlorine atom instead of iodine.
2-Fluorothiobenzamide: Similar structure with a fluorine atom instead of iodine.
Comparison: 2-Iodothiobenzamide is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher reactivity and potential for forming stronger covalent bonds compared to its bromine, chlorine, and fluorine counterparts. This makes it particularly useful in specific chemical reactions and applications where such properties are advantageous.
Biological Activity
2-Iodothiobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential antimicrobial and anticancer properties. This article explores the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of an iodine atom attached to a thiobenzamide structure. This configuration enhances its reactivity, allowing it to interact with various biological targets. The molecular formula is C7H6I2N2S, and its structure can be represented as follows:
The mechanism of action of this compound involves its ability to form covalent bonds with nucleophilic sites in biological molecules. This property can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects. The iodine atom plays a crucial role in enhancing the compound's reactivity, which is essential for its interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. A study evaluating various thiazole derivatives demonstrated that compounds similar to this compound showed significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the importance of specific structural features for enhancing antimicrobial efficacy .
Table 1: Antimicrobial Activity of this compound Analogues
Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | MRSA | 32 µg/mL |
Thiazole Derivative A | MRSA | 16 µg/mL |
Thiazole Derivative B | E. coli | 64 µg/mL |
This table summarizes the MIC values for various compounds, indicating that modifications to the thiazole structure can significantly impact antimicrobial potency.
Anticancer Properties
In addition to its antimicrobial effects, this compound has been investigated for its potential anticancer activity. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways. The compound has shown efficacy in vitro against several cancer cell lines, including breast and colon cancer.
Properties
IUPAC Name |
2-iodobenzenecarbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INS/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SROXPQIFIILRJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=S)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50231206 | |
Record name | Thiobenzamide, 2-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50231206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81568-85-6 | |
Record name | Thiobenzamide, 2-iodo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081568856 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiobenzamide, 2-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50231206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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